Erythrosine disodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

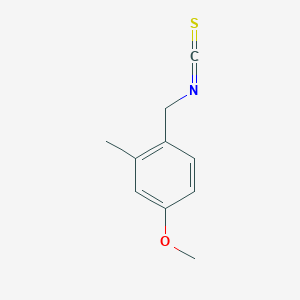

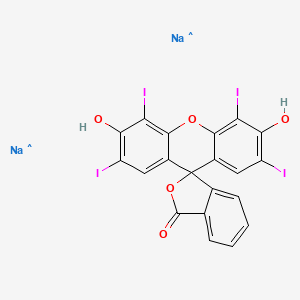

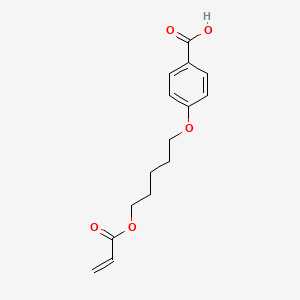

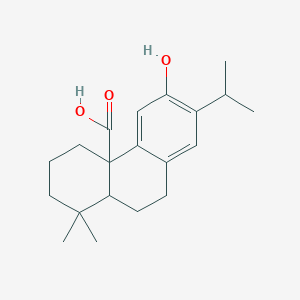

Erythrosine disodium, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring, printing inks, biological stains, dental plaque disclosing agents, radiopaque mediums, sensitizers for orthochromatic photographic films, and visible light photoredox catalysts . The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein and has a maximum absorbance at 530 nm in an aqueous solution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythrosine disodium is synthesized by iodinating fluorescein with sodium hydroxide solution to prepare fluorescein disodium salt. This is followed by adding four equivalents of iodine to it for an iodination reaction . The operation of this synthetic route is relatively simple and is the basis for the current industrial preparation of tetraiodofluorescein .

Industrial Production Methods: The industrial production of this compound involves dissolving fluorescein in sodium hydroxide solution to form the disodium salt, followed by iodination with iodine. The reaction is carried out under controlled conditions to ensure the complete iodination of fluorescein .

Chemical Reactions Analysis

Types of Reactions: Erythrosine disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also subject to photodegradation when exposed to light .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions involve replacing one or more iodine atoms with other substituents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted fluorescein compounds .

Scientific Research Applications

Erythrosine disodium has a wide range of scientific research applications:

Chemistry: It is used as a visible light photoredox catalyst in various chemical reactions.

Biology: this compound serves as a biological stain and a dental plaque disclosing agent.

Medicine: It is used in photodynamic therapy as a photosensitizer for the photodynamic killing of bacteria.

Industry: The compound is used in the production of printing inks and as a colorant in food products.

Mechanism of Action

Erythrosine disodium exerts its effects through its ability to absorb visible light and generate reactive oxygen species. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light and transferring energy to oxygen molecules to produce singlet oxygen. This reactive oxygen species can then react with cellular constituents, leading to cell death . The molecular targets and pathways involved include the cellular membranes and DNA of the target organisms .

Comparison with Similar Compounds

Properties

Molecular Formula |

C20H8I4Na2O5 |

|---|---|

Molecular Weight |

881.9 g/mol |

InChI |

InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;; |

InChI Key |

DVUWFIWQOSNKQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na].[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)

![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)

![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)

![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)